Latent Amine Functionality vs. Hydroxyl Analog – Enables Sequential Deprotection–Conjugation
Unlike the hydroxyl‑terminated analog (4-hydroxyphenyl)(4-(prop‑2‑yn‑1‑yloxy)phenyl)methanone, which provides a single reactive handle for esterification, the target compound incorporates a Boc‑protected amine. This allows an orthogonal deprotection step (TFA or HCl) to unmask a primary amine after the benzophenone‑ligand conjugation, enabling a subsequent chemoselective acylation or biotinylation at a defined site [1]. The hydroxyl analog can only be attached to a ligand through its single hydroxyl group, after which no further functionalization sites remain available for reporter installation .
| Evidence Dimension | Number of sequential, chemically addressable conjugation sites |
|---|---|
| Target Compound Data | Two orthogonal conjugatable sites: (i) alkylation or Mitsunobu coupling at the phenol, (ii) amine acylation after Boc removal |
| Comparator Or Baseline | (4-Hydroxyphenyl)(4-(prop‑2‑yn‑1‑yloxy)phenyl)methanone: One conjugatable site (hydroxyl only) |
| Quantified Difference | Target compound provides 2× the number of orthogonal conjugation sites relative to the hydroxyl analog |
| Conditions | Synthetic assessment based on standard solid‑phase or solution‑phase probe assembly workflows |
Why This Matters
The ability to perform two sequential, chemoselective reactions on the same scaffold is essential for constructing multifunctional probes that retain both a ligand‑binding element and a reporter tag without mutual interference.
- [1] Lee B, Sun W, Lee H, Basavarajappa HD, Sulaiman RS, Sishtla K, Fei X, Corson TW, Seo SY. Design, synthesis and biological evaluation of photoaffinity probes of antiangiogenic homoisoflavonoids. Bioorg Med Chem Lett. 2016 Sep 1;26(17):4277-81. doi: 10.1016/j.bmcl.2016.07.043. View Source
